molecular formula C20H22O3 B1200848 elisabatin A

elisabatin A

カタログ番号: B1200848
分子量: 310.4 g/mol
InChIキー: JVQJPMIBFYBOEO-GXFFZTMASA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Elisabatin A is a diterpene isolated from the marine gorgonian Pseudopterogorgia elisabethae, first characterized by Rodríguez et al. in 1999 . Structurally, it belongs to the amphilectane class of diterpenoids, featuring a fused bicyclic framework with hydroxyl and carbonyl functional groups that facilitate hydrogen bonding and dimerization in related compounds like elisabatin B . Elisabatin A has demonstrated diverse biological activities, including:

  • Translational modulation: Weak inhibition of luciferase expression in mammalian translation extracts at high concentrations (80 µM), though lacking cellular translation inhibition .

特性

分子式

C20H22O3

分子量

310.4 g/mol

IUPAC名

(4S,6S)-7-hydroxy-3,6,9-trimethyl-4-(2-methylprop-1-enyl)-5,6-dihydro-4H-phenalene-1,2-dione

InChI

InChI=1S/C20H22O3/c1-9(2)6-13-7-10(3)15-14(21)8-11(4)16-18(15)17(13)12(5)19(22)20(16)23/h6,8,10,13,21H,7H2,1-5H3/t10-,13+/m0/s1

InChIキー

JVQJPMIBFYBOEO-GXFFZTMASA-N

SMILES

CC1CC(C2=C(C(=O)C(=O)C3=C2C1=C(C=C3C)O)C)C=C(C)C

異性体SMILES

C[C@H]1C[C@H](C2=C(C(=O)C(=O)C3=C2C1=C(C=C3C)O)C)C=C(C)C

正規SMILES

CC1CC(C2=C(C(=O)C(=O)C3=C2C1=C(C=C3C)O)C)C=C(C)C

同義語

elisabatin A
elisabatin-A

製品の起源

United States

類似化合物との比較

Elisabatin B

  • Structural similarity : Shares the amphilectane core with elisabatin A but forms centrosymmetric dimers via intermolecular H-bonds between C-10 carbonyl and hydroxyl groups .
  • Functional contrast : While both compounds derive from P. elisabethae, elisabatin B’s dimeric structure may influence its reactivity in Hetero-Diels-Alder reactions, as proposed in the synthesis of biselisabethoxanes .

Allolaurinterol

  • Source : Marine-derived, like elisabatin A, but from a distinct biosynthetic pathway .
  • Activity : Inhibits eIF4A ATPase (IC₅₀ ~µM) and helicase activity, unlike elisabatin A, which only targets ATPase .

Functional Analogues (eIF4A Inhibitors)

Hippuristanol

  • Mechanism : Binds eIF4A1, locking it in an inactive conformation, and inhibits helicase activity .
  • Potency : Stronger translation inhibition than elisabatin A, with IC₅₀ values in the nM range .

Rocaglates

  • Specificity : Stabilize eIF4A-RNA interactions, blocking helicase function. Elisabatin A lacks this RNA-targeting mechanism .

Antiviral Comparators

Pseudopterosin A

  • Activity : Superior SARS-CoV-2 nsp16–nsp10 inhibition (−8.0 kcal/mol docking score) compared to elisabatin A (−7.0 kcal/mol) .
  • Source : Also isolated from Antillogorgia species but with distinct glycoside modifications .

Elisapterosin A

  • Potency : Highest antiviral docking score (−10.7 kcal/mol) among tested compounds, attributed to its tricyclic diterpene scaffold .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Elisabatin A with Selected Compounds

Compound Source Core Structure Key Activities IC₅₀/Activity Metrics References
Elisabatin A P. elisabethae Amphilectane eIF4A ATPase inhibition, cytotoxic (A549, MDA-MB-468), antiviral (SARS-CoV-2) ATPase IC₅₀: ~1–5 µM
Elisabatin B P. elisabethae Amphilectane dimer Proposed precursor in biselisabethoxane synthesis N/A
Allolaurinterol Marine sources Laurane diterpene eIF4A ATPase/helicase inhibition Helicase IC₅₀: ~2 µM
Hippuristanol Isis hippuris Steroidal glycoside eIF4A helicase inhibition, translation blockade IC₅₀: 10–50 nM
Pseudopterosin A Antillogorgia Diterpene glycoside Antiviral (SARS-CoV-2 nsp16), anti-inflammatory Docking: −8.0 kcal/mol

Table 2: Antiviral Docking Scores Against SARS-CoV-2 Proteins

Compound nsp16–nsp10 (kcal/mol) nsp13 (kcal/mol) nsp14 (kcal/mol)
Elisabatin A −7.0 −6.8 −6.5
Elisapterosin A −10.7 −9.2 −8.9
Sandresolide B −6.2 −5.9 −5.7

Critical Analysis of Contradictions and Limitations

  • eIF4A assay variability : Purity concerns in recombinant eIF4A1 preparations (e.g., single-step affinity purification) may skew ATPase inhibition data for elisabatin A and allolaurinterol .
  • Antiviral vs. cytotoxic activity : Elisabatin A’s moderate antiviral docking scores (−7.0 kcal/mol) contrast with its stronger cytotoxicity, implying divergent mechanisms .

Q & A

Basic Research Questions

Q. What experimental conditions (e.g., concentration ranges, cell systems) are optimal for studying elisabatin A’s effects on translation inhibition?

  • Methodological Guidance : In vitro studies using Krebs-2 cell-derived translation extracts suggest that elisabatin A at 80 µM reduces FLuc and RLuc activity by ~50% . For dose-response experiments, test concentrations between 12.5–100 µM, as higher doses may introduce cytotoxicity. Include controls like untreated extracts and parallel assays with inhibitors like SAN or 15d-PGJ2 to contextualize potency .

Q. How should researchers validate the identity and purity of elisabatin A in experimental setups?

  • Methodological Guidance : For novel batches, use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural identity. Purity (>95%) should be verified via HPLC with UV/Vis or evaporative light scattering detection. For known compounds, cross-reference spectral data with prior literature .

Q. What statistical approaches are recommended for analyzing elisabatin A’s dose-dependent effects on translation?

  • Methodological Guidance : Use non-linear regression (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ values. Pairwise comparisons (e.g., Student’s t-test) between treatment groups and controls should account for multiple testing corrections (e.g., Bonferroni). Report confidence intervals and effect sizes .

Advanced Research Questions

Q. How can researchers resolve contradictions in elisabatin A’s inhibitory efficacy across different cell systems (e.g., RRL vs. Krebs-2 extracts)?

  • Methodological Guidance : Discrepancies may arise from differences in extract composition (e.g., endogenous eIF4A isoforms, cofactors). Perform mechanistic follow-ups, such as RNAi-mediated knockdown of specific eIF4A variants, or supplement extracts with recombinant proteins to isolate variables. Cross-system comparisons (e.g., mammalian vs. yeast extracts) can further clarify context-dependent effects .

Q. What experimental designs can distinguish elisabatin A’s mechanism of action from other eIF4A inhibitors (e.g., SAN, hippuristanol)?

  • Methodological Guidance :

  • Competitive Binding Assays : Use fluorescence polarization with fluorescently labeled RNA helices to test direct competition.
  • Translation Initiation Profiling : Employ ribosome profiling or cap-binding assays to compare elisabatin A’s impact on 43S/48S complex formation versus other inhibitors.
  • Structural Studies : Co-crystallization or cryo-EM of elisabatin A-bound eIF4A may reveal unique binding pockets compared to SAN .

Q. How can researchers address variability in elisabatin A’s activity due to batch-to-batch synthesis differences?

  • Methodological Guidance :

  • Standardize Synthesis Protocols : Document reaction conditions (e.g., temperature, catalysts) and purification steps rigorously.
  • Bioactivity Lot Testing : Pre-screen each batch using a standardized luciferase inhibition assay (e.g., Krebs-2 extract system) and discard batches deviating >10% from historical IC₅₀ values .

Q. What strategies ensure reproducibility when translating elisabatin A findings from in vitro to in vivo models?

  • Methodological Guidance :

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in animal models. Adjust dosing schedules to maintain target engagement.
  • Orthogonal Validation : Use CRISPR/Cas9-engineered eIF4A mutants to confirm on-target effects. Cross-validate with transcriptome-wide polysome profiling .

Data Interpretation & Reporting

Q. How should researchers report conflicting data on elisabatin A’s specificity for eIF4A isoforms (e.g., eIF4A1 vs. eIF4A3)?

  • Methodological Guidance : Clearly state assay limitations (e.g., isoform cross-reactivity in pull-down assays) and use isoform-specific KO/KI cell lines. Transparently discuss potential off-target effects in the discussion section, aligning with SRQR standards for qualitative data reporting .

Q. What frameworks are recommended for formulating hypothesis-driven research questions on elisabatin A’s therapeutic potential?

  • Methodological Guidance : Use the PICOT framework:

  • P opulation (e.g., cancer cell lines),
  • I ntervention (elisabatin A treatment),
  • C omparison (e.g., vs. hippuristanol),
  • O utcome (translation inhibition efficacy),
  • T imeframe (acute vs. chronic exposure).
    Ensure questions address gaps identified in prior literature (e.g., isoform selectivity) .

Compliance & Best Practices

  • Ethical Reporting : Disclose all conflicts of interest, including funding sources for compound synthesis.
  • Data Sharing : Deposit raw datasets (e.g., dose-response curves, NMR spectra) in repositories like Zenodo or Figshare, adhering to FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
elisabatin A
Reactant of Route 2
elisabatin A

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